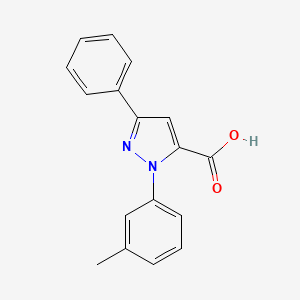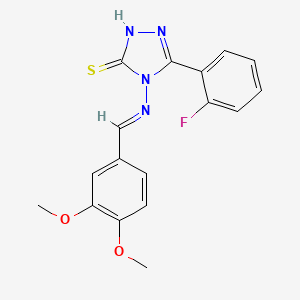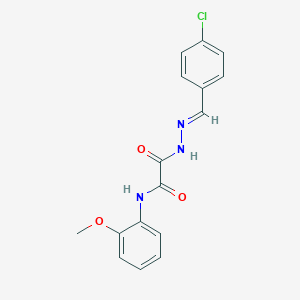
2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Chlorbenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid ist eine komplexe organische Verbindung, die eine Benzyliden-, eine Hydrazino- und eine Methoxyphenylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(4-Chlorbenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid beinhaltet typischerweise die Kondensation von 4-Chlorbenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 2-Methoxyphenylisocyanat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie die kontinuierliche Durchfluss-Synthese und die Verwendung automatisierter Reaktoren könnten eingesetzt werden, um die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(4-Chlorbenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Benzyliden- und Methoxyphenylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nucleophile wie Amine, Thiole und Halogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu entsprechenden Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Chlorbenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird als potenzieller therapeutischer Wirkstoff erforscht, da er mit biologischen Zielmolekülen interagieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(4-Chlorbenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid beinhaltet seine Interaktion mit molekularen Zielmolekülen wie Enzymen und Rezeptoren. Die Verbindung kann diese Zielmoleküle hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielmoleküle hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Chlorbenzyliden)amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-thiol
- (E)-4-(4-Chlorbenzyliden)-1-(2-((Z)-4-(4-Chlorbenzyliden)-2-(2-methoxyphenyl)-5-oxo-4,5-dihydroimidazol-1-yl)ethyl)-2-(2-methoxyphenyl)-1H-imidazol-5(4H)-one
Einzigartigkeit
2-(2-(4-Chlorbenzyliden)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamid ist durch seine spezifische Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C16H14ClN3O3 |
|---|---|
Molekulargewicht |
331.75 g/mol |
IUPAC-Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI-Schlüssel |
VPFLEKSOXMGMIG-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027746.png)
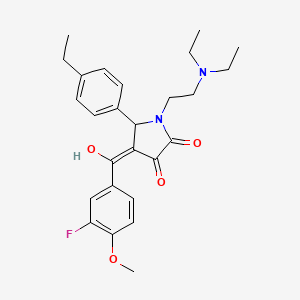
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027762.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12027769.png)



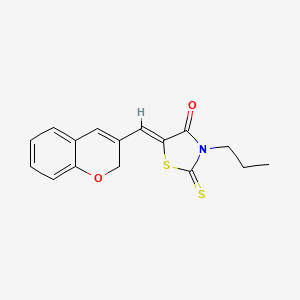
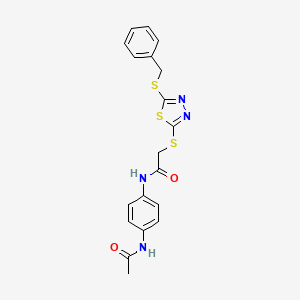
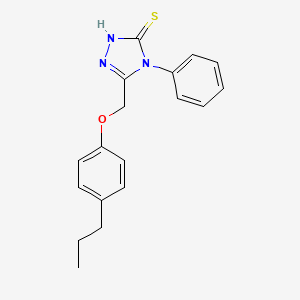
![Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12027812.png)
